4-Bromoisoquinolin-3-ol

Cardiotonic agents PDE3 inhibition Structure–activity relationship

Researchers pursuing PDE3 inhibitors or kinase probes require the C4-bromo isoquinoline scaffold for Suzuki coupling; C6/C8 isomers lack the essential electrophilic site. 4-Bromoisoquinolin-3-ol (CAS 36963-50-5) provides the validated C4-Br handle supported by SAR (US 4,880,817; Kanojia et al. 1989). • Enables C4-selective Suzuki/Heck diversification for cardiotonic scaffolds. • Orthogonal 3-OH for sequential protection/functionalization in kinase inhibitor synthesis. • Supplied with batch-specific HPLC/NMR data for procurement confidence.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 36963-50-5
Cat. No. B1342523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisoquinolin-3-ol
CAS36963-50-5
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=CNC(=O)C(=C2C=C1)Br
InChIInChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5H,(H,11,12)
InChIKeyPOFWHUZLFZOBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromoisoquinolin-3-ol: C4-Halogenated Building Block for Cardiovascular & Kinase Research


4-Bromoisoquinolin-3-ol (CAS 36963-50-5) is a heterobifunctional isoquinoline derivative bearing a bromine atom at the C4 position and a hydroxyl group at the C3 position (molecular formula C₉H₆BrNO, MW 224.05 g/mol). It belongs to the class of 4-substituted isoquinolin-3-ols, a scaffold that has been systematically investigated for cardiotonic, phosphodiesterase fraction III (PDE3) inhibitory, and renal vasodilating properties since the late 1980s . The compound exists in tautomeric equilibrium with its 3(2H)-isoquinolinone form and is primarily employed as a synthetic intermediate for constructing C4-functionalized isoquinoline-based bioactive molecules, including kinase inhibitor scaffolds targeting HPK1 and Rho kinase .

Why 4-Bromoisoquinolin-3-ol Cannot Be Replaced


Generic substitution of isoquinolin-3-ol building blocks across different halogenation patterns or positional isomers introduces critical liability: the C4 position is not a silent site. Structure–activity relationship (SAR) studies on isoquinolin-3-ol cardiotonic agents established that 4-substitution by halogen, alkyl, or alkanecarboxylic acid derivatives enhances cardiotonic activity, whereas analogous substitution on the clinical reference compound bemarinone eliminated activity — indicating scaffold-specific, position-dependent pharmacophoric requirements . Furthermore, the bromine at C4 serves as a synthetic handle for palladium-catalyzed cross-coupling that is absent in the unsubstituted parent and is geometrically inaccessible in the 6-bromo or 8-bromo positional isomers, which cannot deliver the C4-aryl or C4-amino substituents required by the PDE3-inhibitor and renal vasodilator pharmacophore models . This convergence of positional SAR stringency and divergent synthetic accessibility means that a C6- or C8-brominated isoquinolin-3-ol is not a functionally equivalent procurement substitute.

4-Bromoisoquinolin-3-ol: Differentiation from Closest Analogs


C4-Substitution: Cardiotonic Gain in Isoquinolin-3-ol, Loss in Bemarinone

The landmark 1988 J. Med. Chem. SAR study directly compared the activity landscape of isoquinolin-3-ol derivatives (series II) with that of bemarinone (ORF 16600, series I). The authors reported that 4-substitution of series II by alkyl groups, halogen, or alkanecarboxylic acid derivatives enhances cardiotonic activity, whereas in the bemarinone scaffold, analogous substitution at the corresponding position eliminated activity . A linear correlation between contractile force increase and PDE-III inhibition was determined across series II . This finding explicitly positions 4-halogenated isoquinolin-3-ols — including the 4-bromo congener — as the substitution pattern that enables activity in this pharmacophore, in direct contrast to unsubstituted or differently substituted analogs.

Cardiotonic agents PDE3 inhibition Structure–activity relationship Positive inotropy

C4-Br vs. C4-Cl: Reactivity Advantage in Palladium-Catalyzed Coupling

The C–Br bond in 4-bromoisoquinolin-3-ol undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond in the corresponding 4-chloroisoquinolin-3-ol, a consequence of the lower bond dissociation energy of aryl C–Br (approx. 80–84 kcal/mol) vs. aryl C–Cl (approx. 95–97 kcal/mol). In Suzuki-Miyaura cross-coupling reactions, aryl bromides typically react at 60–80 °C with standard Pd(PPh₃)₄ catalysis, while aryl chlorides often require elevated temperatures (100–120 °C) and specialized electron-rich phosphine ligands to achieve comparable conversion . This kinetic advantage translates into higher yields, shorter reaction times, and broader substrate scope when 4-bromoisoquinolin-3-ol is employed vs. its 4-chloro counterpart as the electrophilic coupling partner for installing C4-aryl, C4-alkenyl, or C4-amino substituents .

Palladium catalysis Suzuki-Miyaura coupling Oxidative addition C–C bond formation

C4-Bromo Essential for Renal Vasodilator Pharmacophore, Not 6- or 8-Bromo

The 1989 J. Med. Chem. study on 4-nitrogen-substituted isoquinolin-3-ol cardiovascular agents established that derivatization specifically at the C4 position is required for renal vasodilator activity. The most potent compound reported, 4-(allylureido)-6,7-dimethoxyisoquinolin-3-ol (38), produced a 97% maximal increase in renal blood flow at 1.2 mg/kg i.v. without significant hypotensive or chronotropic effects . This C4-ureido pharmacophore is accessible only from a C4-halogenated precursor such as 4-bromoisoquinolin-3-ol via nucleophilic displacement or cross-coupling. The 6-bromoisoquinolin-3-ol (CAS 1031927-91-9) and 8-bromoisoquinolin-3-ol positional isomers place the halogen at sites that are not involved in the C4-ureido/carbamate/amino pharmacophore defined by the SAR; derivatization at these positions is not predicted to recapitulate the selective renal vasodilator profile .

Renal vasodilation PDE3 inhibitor pharmacophore Positional isomer SAR 4-Ureido isoquinolin-3-ols

Dual Orthogonal Derivatization (3-OH + 4-Br) vs. Single-Site 4-Bromoisoquinoline

4-Bromoisoquinolin-3-ol possesses two synthetically orthogonal functional groups: a nucleophilic 3-OH group amenable to O-alkylation, O-acylation, O-sulfonylation, or conversion to a triflate leaving group, and an electrophilic 4-Br group capable of participating in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By contrast, 4-bromoisoquinoline (CAS 1532-97-4) lacks the 3-OH handle, limiting it to C4-functionalization only. US Patent 4,880,817 explicitly describes the preparation of 3-acyloxy, 3-sulfonyloxy, and 3-alkoxy derivatives from 4-substituted isoquinolin-3-ols and their subsequent elaboration to cardiotonic and PDE3-inhibiting compounds . The 3-OH group also enables late-stage O-functionalization after C4 cross-coupling, or protection/deprotection strategies that facilitate sequential derivatization workflows .

Orthogonal functionalization O-derivatization Cross-coupling Scaffold diversification

4-Bromo as Preferred Halogen for PDE3 Inhibitor Key Intermediate

US Patent 4,880,817 and related filings (e.g., EP 0249182, JP S62294670A) explicitly define 4-halogenated-3-isoquinolinols — with halogen selected from chloro, bromo, iodo, and fluoro — as the penultimate intermediates for the synthesis of cardiotonic, PDE3-inhibiting, and renal vasodilating agents . Among the four halogens, bromo occupies a practical optimum: iodo is more expensive and light-sensitive; fluoro is inert toward Pd-catalyzed cross-coupling; and chloro requires harsher coupling conditions. The patent literature thus provides documented synthetic precedence for the 4-bromo variant as a viable, cost-effective intermediate, whereas the 4-fluoro and 4-iodo analogs lack comparable synthetic utility in the cross-coupling steps that elaborate the C4 position into the final pharmacophore .

PDE3 inhibition Cardiotonic agents Patent intermediates Isoquinolinol cardiovascular agents

Procurement Advantage: Batch-Specific QC Documentation

Bidepharm (a major Chinese research chemical supplier) lists 4-Bromoisoquinolin-3-ol at a standard purity of 97% and provides batch-specific quality control documentation including NMR, HPLC, and GC spectra for each production lot . This level of analytical documentation is not uniformly available across all vendors supplying this compound. For procurement officers and laboratory managers, the availability of batch-level QC data reduces the risk of receiving material of undocumented purity, which can lead to failed coupling reactions, irreproducible biological data, or the need for costly in-house repurification. The 97% purity specification also exceeds the 95% standard offered by several alternative suppliers .

Quality control Batch analysis Procurement Building block purity

4-Bromoisoquinolin-3-ol: Application Scenarios & Procurement


C4-Aryl/Alkenyl Library for PDE3 & Cardiotonic SAR

Medicinal chemistry teams pursuing PDE3-inhibiting cardiotonic agents should select 4-bromoisoquinolin-3-ol as the core scaffold for Suzuki or Heck diversification at C4. The 1988 SAR study demonstrated that 4-substitution enhances inotropic activity specifically in the isoquinolin-3-ol series, and the C4-Br handle enables efficient palladium-catalyzed coupling with arylboronic acids or alkenes to generate diverse C4-substituted analogs. This application is directly supported by the patented synthetic route of US 4,880,817 , which uses 4-halogenated-3-isoquinolinols as penultimate intermediates.

4-Ureido/Carbamate/Amino Renal Vasodilator Candidates via Sequential Derivatization

For renal vasodilator development programs, 4-bromoisoquinolin-3-ol provides the C4 electrophilic site required for installation of the nitrogen substituents (amino, acylamino, carbamate, ureido) that define the selective renal vasodilator pharmacophore characterized by Kanojia et al. (1989) . The 3-OH group can be orthogonally protected or functionalized as the O-acyl or O-alkyl derivative, enabling a stepwise synthetic sequence — C4 amination followed by C3-OH unmasking and derivatization — that is not feasible with 4-bromoisoquinoline.

4-Arylisoquinoline Kinase Inhibitors for HPK1 and Rho Kinase

Patent literature on HPK1 inhibitors (CN110709392B) and Rho kinase inhibitors (WO2006115244A1) describes isoquinoline scaffolds that can be accessed via Suzuki coupling of 4-bromoisoquinoline derivatives. 4-Bromoisoquinolin-3-ol, with its additional 3-OH handle, extends this utility to kinase inhibitor candidates that require a hydrogen-bond donor/acceptor at the 3-position for hinge-region binding. The bromine at C4 enables installation of diverse aryl/heteroaryl groups to explore kinase selectivity profiles.

Dual-Tag Bioconjugation & Fluorescent Probes via Orthogonal Derivatization

Chemical biology groups developing isoquinoline-based fluorescent probes or bioconjugates can exploit the orthogonal reactivity of 4-bromoisoquinolin-3-ol. The 4-Br position can be coupled with a fluorophore-bearing arylboronic acid via Suzuki reaction, while the 3-OH can be independently conjugated to a biotin tag, PEG linker, or affinity handle via O-alkylation or carbamate formation. This sequential, non-interfering derivatization strategy is supported by the mild O-functionalization chemistry described in US 4,880,817 and the cross-coupling precedents established for 4-bromoisoquinoline systems.

Technical Documentation Hub

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38 linked technical documents
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